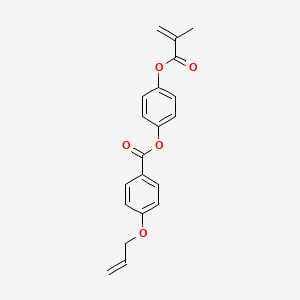
4-Methacryloyloxyphenyl 4-allyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methacryloyloxyphenyl 4-allyloxybenzoate is a chemical compound with the molecular formula C20H18O5. It is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers. This compound is characterized by the presence of both methacryloyloxy and allyloxy groups, which contribute to its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methacryloyloxyphenyl 4-allyloxybenzoate typically involves the reaction of 4-hydroxyphenyl 4-allyloxybenzoate with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process, which is essential for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Methacryloyloxyphenyl 4-allyloxybenzoate undergoes various chemical reactions, including:
Free Radical Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Substitution Reactions: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Photoinitiators: Used in photoinitiated polymerization to generate free radicals.
Thermal Initiators: Used in thermal polymerization processes.
Bases: Such as triethylamine, used in the initial synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound include high molecular weight polymers and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methacryloyloxyphenyl 4-allyloxybenzoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Material Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility and reactivity.
Industrial Applications: Utilized in coatings, adhesives, and other industrial products where specific polymer properties are required.
Mechanism of Action
The mechanism of action of 4-Methacryloyloxyphenyl 4-allyloxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates free radical polymerization, while the allyloxy group can participate in further chemical modifications. These properties make it a versatile compound for creating complex polymer structures .
Comparison with Similar Compounds
Similar Compounds
Phenyl Methacrylate: Similar in structure but lacks the allyloxy group, resulting in different reactivity and polymerization behavior.
2-Phenoxyethyl Methacrylate: Contains a phenoxyethyl group instead of an allyloxy group, leading to variations in polymer properties.
Benzyl Methacrylate: Features a benzyl group, which affects its polymerization kinetics and final polymer properties.
Uniqueness
4-Methacryloyloxyphenyl 4-allyloxybenzoate is unique due to the presence of both methacryloyloxy and allyloxy groups, which provide a combination of reactivity and versatility not found in the similar compounds mentioned above. This dual functionality allows for the synthesis of polymers with tailored properties for specific applications .
Properties
CAS No. |
159235-16-2 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2-methylprop-2-enoyloxy)phenyl] 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C20H18O5/c1-4-13-23-16-7-5-15(6-8-16)20(22)25-18-11-9-17(10-12-18)24-19(21)14(2)3/h4-12H,1-2,13H2,3H3 |
InChI Key |
VRISIUMRBYLVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















